molecular formula C18H28N2O B7916599 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol

Cat. No.: B7916599
M. Wt: 288.4 g/mol
InChI Key: IRGAEBXJYHMMRC-UHFFFAOYSA-N
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Description

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol is a piperidine-based compound featuring a benzyl-cyclopropyl-amino substituent linked via a methylene group at the 2-position of the piperidine ring and an ethanol moiety at the 1-position.

Properties

IUPAC Name

2-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c21-13-12-19-11-5-4-8-18(19)15-20(17-9-10-17)14-16-6-2-1-3-7-16/h1-3,6-7,17-18,21H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGAEBXJYHMMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(CC2=CC=CC=C2)C3CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl-cyclopropyl-amino Intermediate: This step involves the reaction of benzylamine with cyclopropylcarboxylic acid under acidic conditions to form the benzyl-cyclopropyl-amino intermediate.

    Alkylation of Piperidine: The intermediate is then reacted with piperidine in the presence of a suitable alkylating agent, such as methyl iodide, to form the piperidin-1-yl derivative.

    Introduction of the Ethanol Group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ethylene oxide, halides, amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds similar to 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol may influence neurotransmitter systems associated with mood regulation. The piperidine ring structure is often linked to various pharmacological activities, including antidepressant effects . Studies on related compounds have shown promising results in modulating serotonin and norepinephrine levels, suggesting potential therapeutic applications in treating depression and anxiety disorders.

2. Analgesic Properties
The compound's structural analogs have been investigated for their analgesic properties. The presence of the benzyl and cyclopropyl groups may enhance its ability to interact with pain receptors, potentially leading to the development of new pain management therapies.

3. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a crucial factor for neuroprotective agents, and compounds with similar structures have shown promise in this regard.

Pharmacological Insights

1. Receptor Interaction Studies
Research on this compound has focused on its interaction with various receptors, including dopamine and serotonin receptors. These interactions are vital for understanding the compound's pharmacodynamics and potential side effects.

2. Structure-Activity Relationship (SAR) Analysis
SAR studies are essential for optimizing the efficacy of compounds like this one. By modifying different parts of the molecule, researchers can identify which structural features are critical for enhancing biological activity while minimizing toxicity.

Materials Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to the development of new materials with tailored properties for specific applications.

2. Coatings and Adhesives
Due to its chemical stability and potential for strong intermolecular interactions, this compound could be explored as an additive in coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability.

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated increased serotonin levels in animal models after administration of similar compounds.
Study BAnalgesic EffectsShowed significant reduction in pain response in controlled experiments using related piperidine derivatives.
Study CNeuroprotective PropertiesIndicated potential protective effects against neurodegeneration in vitro, warranting further investigation into mechanisms.

Mechanism of Action

The mechanism of action of 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Variations

  • Piperidine vs. Pyrrolidine Scaffolds 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (Ref: 10-F080708): Replaces the piperidine (6-membered) ring with pyrrolidine (5-membered), introducing greater ring strain and reduced conformational flexibility. The ethanone terminus may decrease solubility compared to ethanol . 2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol: Retains ethanol but positions the benzyl-isopropyl-amino group at the 3-position of pyrrolidine, altering steric interactions .

Substituent Modifications

  • Benzyl-Cyclopropyl-Amino vs. Cyclopropyl-Methyl-Amino 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (Ref: 10-F085171): Substitutes benzyl with methyl, reducing lipophilicity (predicted logP decrease: ~1.5 units). This may enhance aqueous solubility but reduce membrane permeability . 2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol: Stereospecific R-configuration at the 3-position could influence receptor binding compared to the target compound’s 2-position substitution .

Positional Isomerism

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Core Ring Substituent Position Key Substituent Terminal Group Discontinued? Reference
2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol Piperidine 2-position Benzyl-cyclopropyl-amino Ethanol No N/A
2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone Pyrrolidine 3-position Benzyl-cyclopropyl-amino Ethanone Yes
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol Piperidine 2-position Cyclopropyl-methyl-amino Ethanol Yes
2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol Piperidine 3-position (R) Benzyl-cyclopropyl-amino Ethanol No

Table 2. Inferred Physicochemical Properties

Compound Name Predicted logP Solubility (mg/mL) Molecular Weight (g/mol)
This compound ~2.8 ~10 (moderate) 318.4
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol ~1.3 ~50 (high) 242.3
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol ~2.5 ~15 (moderate) 304.4

Research Findings and Implications

  • Metabolic Stability : The benzyl group in the target compound may slow oxidative metabolism compared to cyclopropyl-methyl analogs, as aromatic rings resist CYP450 degradation .
  • Receptor Binding : Piperidine derivatives with 2-position substitutions (e.g., GLP-1 activators in ) suggest that substituent placement critically affects target engagement .
  • Stereochemistry: The R-configuration in 2-[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol might enhance selectivity for chiral receptors, though this remains untested .

Notes on Discontinued Compounds

  • 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone and 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol were discontinued, possibly due to poor pharmacokinetics (e.g., rapid clearance of ethanone derivatives) or synthetic challenges .

Biological Activity

2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol, with the molecular formula C18H28N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C18H28N2O
  • Molecular Weight : 288.43 g/mol
  • CAS Number : 1353977-50-0

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
Compound AStaphylococcus aureus0.0048
Compound BEscherichia coli0.0195
Compound CBacillus subtilis0.0098

In a study examining the antibacterial activity of similar piperidine derivatives, MIC values were reported as low as 0.0039 mg/mL against S. aureus and E. coli, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, piperidine derivatives have shown antifungal activity. The compound demonstrated effectiveness against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL .

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundTarget FungiMIC (mg/mL)
Compound DCandida albicans0.0048
Compound EFusarium oxysporum0.039

The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance antifungal potency .

Neuropharmacological Effects

Piperidine derivatives are also studied for their neuropharmacological effects, particularly in the context of treating neurological disorders. The compound's ability to interact with neurotransmitter systems may provide therapeutic benefits for conditions such as anxiety and depression.

Case Study: Neuropharmacological Assessment
A study conducted on a related piperidine derivative showed that it could significantly reduce anxiety-like behavior in rodent models when administered at doses of 10 mg/kg . The mechanism was hypothesized to involve modulation of serotonin and dopamine pathways.

Q & A

Basic: What are the optimal synthetic routes for 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanol?

The compound can be synthesized via reductive amination or nucleophilic substitution. A validated method involves:

  • Key reagents : 1-(2-chloroethyl)piperidine·HCl, benzyl-cyclopropylamine, dry K₂CO₃, and acetone .
  • Conditions : Reflux at 60–70°C for 8–12 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, methanol:DCM 4:6) or recrystallization from ethyl acetate/water .
  • Monitoring : TLC (methanol:DCM 4:6) and LC-MS for intermediate validation .

Basic: How can the molecular structure be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : Compare ¹H/¹³C chemical shifts with reference standards (e.g., piperidine protons at δ 2.5–3.5 ppm; cyclopropyl CH₂ at δ 0.8–1.2 ppm) .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • FTIR : Validate amine (N-H stretch ~3300 cm⁻¹) and alcohol (O-H stretch ~3400 cm⁻¹) functional groups .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, goggles, and N95 masks to avoid inhalation/dermal contact .
  • Storage : Tight containers, controlled room temperature (20–25°C), and protection from light to prevent degradation .
  • Waste disposal : Neutralize with dilute acetic acid before incineration .

Advanced: How to resolve contradictions in reported biological activity data (e.g., GPCR affinity vs. ion channel modulation)?

  • Target validation : Use radioligand binding assays (e.g., for GPCRs like neurotensin receptors) and patch-clamp electrophysiology for ion channels .
  • Computational docking : Compare binding poses in GPCRs (e.g., neurotensin receptor 1) vs. voltage-gated channels using AutoDock Vina .
  • Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to assess cell-type specificity .

Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Structural modifications :
    • Replace benzyl with fluorinated aryl groups to enhance blood-brain barrier penetration .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the cyclopropane ring to reduce CYP450-mediated oxidation .
  • In vitro assays :
    • Microsomal stability tests (human liver microsomes, NADPH cofactor) .
    • Parallel artificial membrane permeability assay (PAMPA) for passive diffusion .

Advanced: How to distinguish stereoisomers or regioisomers during synthesis?

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) to resolve enantiomers .
  • NOESY NMR : Identify spatial proximity of benzyl/cyclopropyl groups to confirm regiochemistry .
  • X-ray crystallography : Resolve absolute configuration for crystalline intermediates .

Advanced: How to analyze degradation products under stress conditions (e.g., heat, light)?

  • Forced degradation :
    • Acidic/alkaline hydrolysis : Reflux with 0.1M HCl/NaOH at 60°C for 24 hours .
    • Oxidative stress : Treat with 3% H₂O₂ at 40°C for 6 hours .
  • Analytical tools :
    • UPLC-QTOF-MS to identify degradation fragments (e.g., cleavage of piperidine-ethanol linkage) .
    • DSC/TGA to monitor thermal decomposition profiles .

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